[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine
Description
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine is a secondary amine characterized by a nitrogen atom bonded to an ethyl group and a benzhydryl moiety substituted with a 2,4-difluorophenyl ring and a pyridin-3-yl group. Key properties include:
- Molecular Formula: C₁₄H₁₄F₂N₂
- Molecular Weight: 248.27 g/mol
- CAS No.: 1494087-14-7 (discontinued) , 1153288-02-8 (active)
- Structure: Combines fluorine's electronegativity with pyridine's aromaticity, enhancing binding interactions in medicinal chemistry .
This compound is used as an intermediate in pharmaceuticals and agrochemicals, leveraging its dual aromatic systems for target specificity. However, its discontinued status (CAS 1494087-14-7) suggests challenges in synthesis or stability .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMYXOELWAHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine, also known by its IUPAC name N-[(2,4-difluorophenyl)(pyridin-3-yl)methyl]ethanamine , is a compound characterized by its unique structural features, including a difluorophenyl group and a pyridine moiety. Its molecular formula is C15H16F2N2 , with a molecular weight of approximately 262.3 g/mol . This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The structure of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine consists of:
- A difluorophenyl group that enhances its reactivity and biological interactions.
- A pyridine ring that contributes to its electronic properties and potential receptor binding capabilities.
Biological Activity Overview
Research indicates that compounds with similar structures to (2,4-Difluorophenyl)(pyridin-3-yl)methylamine exhibit a variety of biological activities. These include:
- Receptor Modulation : Compounds in this class have been identified as positive allosteric modulators for various receptors, including the α7 nicotinic acetylcholine receptor (nAChR). For example, related compounds show significant modulation effects at low concentrations (EC50 values) .
- Anticancer Potential : The unique structural attributes may allow this compound to interact with cancer-related pathways, potentially inhibiting tumor growth by targeting specific kinases or other cellular mechanisms .
- Antimicrobial and Antiviral Activities : Similar compounds have shown efficacy against various pathogens, suggesting that (2,4-Difluorophenyl)(pyridin-3-yl)methylamine could possess antimicrobial or antiviral properties .
The biological activity of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine is attributed to several mechanisms:
- Binding Affinity : The compound may exhibit high binding affinity to multiple biological targets due to the presence of both aromatic and amine functionalities, facilitating interactions through hydrogen bonds and hydrophobic effects .
- Modulation of Signaling Pathways : By acting as a modulator at specific receptors, it can influence downstream signaling pathways critical for various physiological responses .
Comparative Analysis with Similar Compounds
To understand the potential applications of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 1. 2-Fluorophenyl(pyridin-3-yl)methylamine | Contains a single fluorine atom | Potentially less reactive than its difluoro counterpart | Moderate receptor modulation |
| 2. (3,4-Difluorophenyl)(pyridin-2-yl)methylamine | Different pyridine position | May exhibit different biological activities | Anticancer properties |
| 3. (2,6-Difluorophenyl)(pyridin-3-yl)methylamine | Variation in fluorine positioning | Altered electronic properties affecting reactivity | Antimicrobial activity |
The uniqueness of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine lies in its specific combination of fluorine substituents and the positioning within the pyridine ring, which significantly influences its chemical behavior and biological interactions compared to these similar compounds.
Case Studies
Several studies have explored the biological activity of related compounds:
- α7 nAChR Modulators : A study demonstrated that modifications in the alkyl chain length on the amine group significantly affected the potency of analogs as α7 nAChR modulators. Compounds with ethyl or propyl groups showed improved efficacy compared to their unsubstituted counterparts .
- Anticancer Activity : Research into pyridine derivatives revealed that certain modifications could enhance cytotoxicity against cancer cell lines, suggesting that similar strategies could be applied to (2,4-Difluorophenyl)(pyridin-3-yl)methylamine for therapeutic development .
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development. Some derivatives have exhibited effectiveness against various bacterial strains, indicating potential antimicrobial properties.
Chemical Synthesis
The synthesis of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine can be achieved through several methods, which may involve the reaction of difluorophenyl and pyridine derivatives with appropriate amine reagents. This versatility in synthesis allows for modifications that can enhance desired properties or activities.
Research indicates that compounds similar to (2,4-Difluorophenyl)(pyridin-3-yl)methylamine exhibit notable biological activities. These include:
- Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could lead to therapeutic applications in diseases where such enzymes are overactive.
Interaction Studies
Studies focusing on the binding affinities and mechanisms of action with biological targets are crucial for understanding the compound's efficacy and safety profile. These interaction studies help elucidate how the compound affects cellular processes and its potential therapeutic benefits.
Case Study 1: Antimicrobial Properties
Research conducted on derivatives of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine demonstrated their effectiveness against various bacterial strains. In vitro studies showed that certain modifications to the compound enhanced its antibacterial activity, suggesting pathways for developing new antimicrobial agents.
Case Study 2: Enzyme Inhibition
A study examining the inhibitory effects of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine on specific enzymes revealed promising results. The compound was shown to inhibit enzyme activity in a dose-dependent manner, indicating its potential as a therapeutic agent in conditions characterized by enzyme overactivity.
Comparison with Similar Compounds
{[4-(Difluoromethoxy)phenyl]methyl}(pyridin-3-ylmethyl)amine
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine
- Molecular Formula : C₁₅H₁₆FN₂O
- Key Differences : Substitutes pyridin-3-yl with pyridin-4-yl and adds a methoxy group at the 3-position of the fluorophenyl ring.
- Implications : The methoxy group introduces hydrogen-bonding capacity, altering receptor affinity. Pyridin-4-yl’s linear geometry may affect binding orientation in enzyme pockets .
- Applications : Used in kinase inhibitor research .
2-(2,4-Difluorophenyl)pyridine
- Molecular Formula : C₁₁H₇F₂N
- Key Differences : Lacks the ethylamine chain, reducing basicity and solubility.
- Implications : Serves as a precursor for metal-catalyzed cross-coupling reactions. The absence of the amine limits its direct biological activity but enhances utility in material science .
- Applications : Building block for fluorescent probes .
Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine
- Molecular Formula : C₁₂H₁₈F₃N₃
- Key Differences : Incorporates a trifluoromethyl group on pyridine and a branched ethylamine chain.
- Implications : The trifluoromethyl group increases lipophilicity and bioavailability, while the ethylamine chain enhances solubility .
- Applications : Investigated in antiviral and anticancer agents .
Structural and Functional Analysis
Table 1: Comparative Molecular Properties
Key Observations:
- Fluorine Positioning : 2,4-Difluorophenyl in the target compound optimizes steric and electronic effects for receptor binding, whereas para-substituted fluorinated groups (e.g., 4-difluoromethoxy) enhance metabolic stability .
- Pyridine Isomerism : Pyridin-3-yl vs. pyridin-4-yl alters spatial orientation in active sites, impacting potency .
- Amine Functionality : Ethylamine chains improve solubility, while trifluoromethyl groups boost lipophilicity for membrane penetration .
Preparation Methods
Nucleophilic Substitution and Reductive Amination
Description:
This approach involves the formation of a pyridinylmethyl intermediate via nucleophilic substitution of a suitable precursor (e.g., pyridin-3-yl methyl halide) with an amine, followed by reductive amination with the difluorophenyl derivative.
- Synthesis of pyridin-3-yl methyl halide or aldehyde
- Reaction with ethylamine under reductive conditions
Research Findings:
A typical protocol involves reacting pyridin-3-yl methyl halide with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation, leading to the formation of the target amine.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| 1 | Pyridin-3-yl methyl halide | 0°C to room temperature | 70-85% | , |
| 2 | Ethylamine + NaBH3CN | pH 5-6, 25-40°C | 65-75% |
Coupling via Palladium-Catalyzed Cross-Coupling
Description:
This method employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the difluorophenyl group to the pyridinylmethyl intermediate.
- Synthesis of 2,4-difluorophenyl boronic acid or halide
- Coupling with pyridin-3-yl methyl amine derivative
Research Findings:
The cross-coupling reactions are performed under inert atmosphere using Pd catalysts and suitable ligands, with yields typically exceeding 80%.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| 1 | 2,4-Difluorophenyl boronic acid | Pd(PPh3)4, base, toluene | 80-90% | , |
| 2 | Coupling with pyridin-3-yl methyl amine | 100°C, inert atmosphere | 75-85% | , |
Amide and Amine Formation via Carbodiimide Coupling
Description:
This approach involves activating carboxylic acids or aldehydes with carbodiimides (e.g., EDCI) to facilitate amine coupling, forming the desired secondary amine.
Research Findings:
This method is effective for synthesizing complex aromatic amines, with high purity and yields around 60-75%.
| Step | Reagents | Conditions | Yield | References | |
|---|---|---|---|---|---|
| 1 | Pyridin-3-yl methyl carboxylic acid | EDCI, DMAP, DCM | Room temperature | 65-70% | |
| 2 | Coupling with ethylamine | 25°C, 12-24 h | 60-75% |
Specific Research Findings and Data
Patented Processes:
A patent (WO2017191650A1) describes an improved process involving sequential amide formation, cyclization, and reduction steps to synthesize related heterocyclic amines, which can be adapted for the target compound.Experimental Data:
Literature reports that reductive amination of aldehyde precursors with ethylamine using sodium cyanoborohydride yields the desired amine with high selectivity. For example, a synthesis route involving pyridin-3-yl methyl aldehyde and 2,4-difluorobenzyl halide, followed by reduction, has demonstrated yields of approximately 70-80%.Reaction Conditions:
Most protocols favor temperatures between 25°C and 60°C, with inert atmospheres (nitrogen or argon) to prevent oxidation. Solvents such as methanol, tetrahydrofuran, and toluene are commonly employed.
Data Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
